Acetic acid--decane-1,2-diol (2/1)

Description

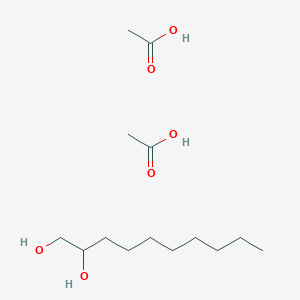

Acetic acid–decane-1,2-diol (2/1) is a molecular complex formed in a 2:1 molar ratio between acetic acid and decane-1,2-diol. This compound is synthesized via chemo-enzymatic methods, typically involving regioselective enzymatic transesterification and subsequent chemical modifications. For example, decane-1,2-diol and decanoic acid are esterified using Novozym 435, followed by reaction with Meldrum’s acid and a Knoevenagel-Doebner condensation with 4-hydroxybenzaldehyde to yield a branched diester with a 17% global yield . The resulting structure (Figure 1 in ) features ester linkages that confer antifungal properties, making it relevant for agricultural and pharmaceutical applications .

Properties

CAS No. |

60671-14-9 |

|---|---|

Molecular Formula |

C14H30O6 |

Molecular Weight |

294.38 g/mol |

IUPAC Name |

acetic acid;decane-1,2-diol |

InChI |

InChI=1S/C10H22O2.2C2H4O2/c1-2-3-4-5-6-7-8-10(12)9-11;2*1-2(3)4/h10-12H,2-9H2,1H3;2*1H3,(H,3,4) |

InChI Key |

HVSGCLIYHSQHIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–decane-1,2-diol (2/1) typically involves the esterification of acetic acid with decane-1,2-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product. The general reaction scheme is as follows:

CH3COOH+HOCH2(CH2)8CH2OH→CH3COOCH2(CH2)8CH2OH+H2O

Industrial Production Methods

In an industrial setting, the production of acetic acid–decane-1,2-diol (2/1) may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is typically purified through distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–decane-1,2-diol (2/1) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in decane-1,2-diol can be oxidized to form ketones or carboxylic acids.

Reduction: The ester linkage can be reduced to yield the corresponding alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

Acetic acid–decane-1,2-diol (2/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid–decane-1,2-diol (2/1) depends on its specific application. In biochemical pathways, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can undergo hydrolysis, releasing acetic acid and decane-1,2-diol, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propane-1,2-diol (Propylene Glycol)

- Synthesis : Produced via hydrogenation of lactic acid or its esters using Ru-Sn/TiO₂ catalysts, achieving 87% yield under optimized conditions (250°C, 10 MPa) .

- Properties : Smaller molecular size (C₃H₈O₂) reduces steric hindrance, enabling rapid oxidative cleavage (quantitative conversion in 30 minutes under NBS/K₂CO₃ conditions) compared to decane-1,2-diol, which requires prolonged reaction times .

- Applications : Widely used as a solvent in cosmetics, food additives, and antifreeze . Unlike the decane-1,2-diol complex, propane-1,2-diol lacks reported antifungal activity.

Ethane-1,2-diol (Ethylene Glycol)

- Reactivity: Undergoes esterification with acetic acid via acid-catalyzed nucleophilic attack, forming mono- or diesters. The mechanism involves protonation of acetic acid, followed by nucleophilic substitution by the diol’s hydroxyl group .

- Applications : Primarily used in polyester resins and antifreeze. Its smaller chain length limits its utility in branched ester synthesis, unlike decane-1,2-diol, which enables ramified structures for specialized applications (e.g., antifungal agents) .

Butane-1,2-diol and Hexane-1,2-diol

- Synthesis : Butane-1,2-diol derivatives are synthesized via thiol-ene reactions, as seen in the production of 4-(methylthio)butane-1,2-diol using 3-butene-1,2-diol and methanethiol (yields up to 95% with formic acid) .

- Applications : Intermediate in pharmaceuticals and methionine analogs . Hexane-1,2-diol is used in polyacrylate-free cosmetics, highlighting its biocompatibility . Neither exhibits the antifungal potency of the decane-1,2-diol complex.

Data Tables

Table 1: Comparative Physical and Reactivity Properties

Key Research Findings

- Steric Effects : Decane-1,2-diol’s long carbon chain impedes reaction kinetics, requiring longer oxidative cleavage times compared to smaller diols like propane-1,2-diol .

- Antifungal Activity : Branched esters of decane-1,2-diol exhibit unique antifungal properties absent in shorter-chain diols .

- Industrial Relevance : Propane-1,2-diol dominates in bulk chemical production due to its efficient synthesis from renewable lactic acid, whereas decane-1,2-diol derivatives cater to niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.